Ils-920

描述

属性

IUPAC Name |

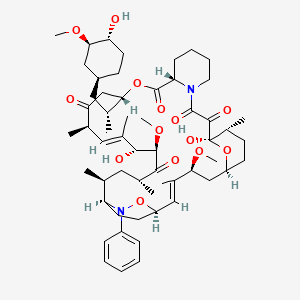

(1R,2E,4S,6S,9R,10R,18S,21S,24R,25E,27R,28R,30R,32S,33S)-10,27-dihydroxy-21-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-34-phenyl-20,35,38-trioxa-13,34-diazatetracyclo[31.2.2.16,10.013,18]octatriaconta-2,25-diene-11,12,19,23,29-pentone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H86N2O14/c1-33-26-37(5)51(62)53(70-10)52(63)38(6)27-34(2)47(61)32-49(35(3)28-40-20-24-46(60)50(30-40)69-9)71-56(66)45-18-14-15-25-58(45)55(65)54(64)57(67)39(7)19-21-42(72-57)31-48(68-8)36(4)29-43-22-23-44(33)59(73-43)41-16-12-11-13-17-41/h11-13,16-17,27,29,33-35,37,39-40,42-46,48-50,52-53,60,63,67H,14-15,18-26,28,30-32H2,1-10H3/b36-29+,38-27+/t33-,34+,35+,37+,39+,40-,42-,43+,44-,45-,46+,48-,49-,50+,52+,53-,57+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFNBQBUDJACCD-ZSYWEHCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC3CCC(C(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C4CCCCN4C(=O)C(=O)C1(O2)O)C(C)CC5CCC(C(C5)OC)O)C)C)O)OC)C)C)N(O3)C6=CC=CC=C6)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/[C@H]3CC[C@@H]([C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]4CCCCN4C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]5CC[C@H]([C@@H](C5)OC)O)C)/C)O)OC)C)C)N(O3)C6=CC=CC=C6)/C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H86N2O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1023.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892494-07-4 | |

| Record name | ILS-920 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892494074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ILS-920 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2D5P81X82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of ILS-920

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and early clinical development of ILS-920, a non-immunosuppressive analog of rapamycin investigated for its neuroprotective properties.

Introduction and Discovery

This compound emerged from research efforts to separate the potent neurotrophic activities of rapamycin from its well-known immunosuppressive effects[1][2]. Rapamycin, a macrolide produced by Streptomyces hygroscopicus, is a powerful inhibitor of the mammalian target of rapamycin (mTOR) and is clinically used as an immunosuppressant[3][4]. The discovery of this compound was driven by the hypothesis that modifying the mTOR-binding region of rapamycin could yield compounds with significant neuroprotective efficacy in conditions like ischemic stroke, but without the associated immunosuppression[2].

The development process involved screening a collection of existing rapamycin analogs (rapalogs) in cell-based assays[2]. This led to the identification of a synthetic strategy involving Diels-Alder adduct formation at the C19,C22 diene of the rapamycin structure as a promising approach[2]. This modification, along with the selective reduction of a newly formed olefinic bond, resulted in the creation of this compound[5]. This structural change was crucial as it was found that the initial cycloaddition reaction was reversible, leading to the release of free rapamycin[5]. This compound, and a related compound WYE-592, demonstrated enhanced potency in neurite outgrowth and neuronal survival assays compared to the parent rapamycin, while exhibiting greatly diminished inhibition of T-cell proliferation[5].

Mechanism of Action

The neuroprotective effects of this compound are attributed to a dual mechanism of action that is distinct from that of rapamycin. The structural modifications effectively abolished the affinity of this compound for mTOR[5]. Instead, this compound exhibits a novel binding profile.

Affinity purification experiments using F-11 dorsal root ganglia/neuroblastoma hybridoma cells identified two primary binding partners for this compound:

-

FK506-Binding Protein 52 (FKBP52): Unlike rapamycin and FK506, which preferentially bind to FKBP12, this compound shows a strong and selective affinity for FKBP52, with a 200-fold higher selectivity for FKBP52 over FKBP12[1][5][6]. FKBP52 is an immunophilin known to associate with various proteins, including steroid receptor complexes[1][2]. The binding of this compound to FKBP52 is proposed to be a key mediator of its neurite outgrowth promoting activity[1].

-

β1-subunit of L-type Voltage-Gated Calcium Channels (CACNB1): this compound was also found to bind to the β1-subunit of L-type voltage-dependent Ca2+ channels[1][5]. This interaction leads to the inhibition of L-type Ca2+ channel currents, which is believed to protect neurons from Ca2+-induced cell death, a critical factor in ischemic injury[1].

The proposed dual mechanism, involving both the promotion of neurite outgrowth via FKBP52 and the prevention of excitotoxicity by modulating calcium channels, likely contributes to the observed in vivo efficacy of this compound in stroke models[1][2].

Below is a diagram illustrating the proposed signaling pathway of this compound.

References

- 1. Binding of rapamycin analogs to calcium channels and FKBP52 contributes to their neuroprotective activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The Resurrection of Phenotypic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to the Core Structure and Mechanisms of Ils-920

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ils-920 is a novel, non-immunosuppressive analog of rapamycin currently under investigation for its potent neuroprotective properties. This document provides a comprehensive technical overview of the core structure, mechanism of action, and relevant experimental data pertaining to this compound. The information is intended to serve as a foundational resource for researchers in neuropharmacology and drug development.

Core Structure and Chemical Properties

This compound is a synthetic derivative of rapamycin, engineered to reduce its immunosuppressive activity while enhancing its neuroprotective effects. The structural modifications focus on the mTOR binding region of the rapamycin scaffold.

| Property | Value |

| CAS Number | 892494-07-4 |

| Synonyms | ILS 920, WAY-265920 |

| Molecular Formula | C57H86N2O14 |

| Molecular Weight | 1023.31 g/mol |

| Exact Mass | 1022.61 |

Mechanism of Action

This compound exhibits a dual mechanism of action that contributes to its neuroprotective effects. It interacts with two key cellular components: the immunophilin FK506-binding protein 52 (FKBP52) and the β1-subunit of L-type voltage-gated calcium channels (VGCCs).[1]

Interaction with FKBP52 and Modulation of Glucocorticoid Receptor Signaling

This compound binds with high affinity to FKBP52, an important co-chaperone of the glucocorticoid receptor (GR).[2] In the absence of a ligand, the GR resides in the cytoplasm in a complex with heat shock proteins (Hsp90) and immunophilins, including FKBP52.[2] The binding of this compound to FKBP52 is thought to modulate the activity of the GR signaling pathway, which plays a crucial role in neuronal survival and plasticity. FKBP52 is known to be a positive regulator of GR signaling.[3][4]

Caption: Proposed signaling pathway of this compound via FKBP52 and the Glucocorticoid Receptor.

Inhibition of L-type Voltage-Gated Calcium Channels

This compound also directly inhibits the function of L-type voltage-gated calcium channels by binding to their β1-subunit.[1] Over-activation of these channels and subsequent calcium influx is a key mechanism of neuronal damage in ischemic conditions. By blocking this influx, this compound helps to prevent excitotoxicity and maintain cellular homeostasis. This inhibitory effect is specific to this compound, as the parent compound rapamycin does not significantly inhibit L-type VGCCs.[1]

Caption: Mechanism of this compound-mediated inhibition of L-type voltage-gated calcium channels.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Neuroprotective and Neurite Outgrowth Activity

| Assay | Cell Type | Treatment Duration | Key Finding | Reference |

| Neuronal Survival | E16 Rat Primary Cortical Neurons | 72 hours | Significant increase in neuronal survival | [1] |

| Neurite Outgrowth | E16 Rat Primary Cortical Neurons | 72 hours | Significant increase in mean total neurite length | [1] |

Table 2: In Vivo Efficacy in a Rodent Stroke Model

| Animal Model | Treatment Timepoint | Doses (i.v. bolus) | Outcome Measure | Result | Reference |

| Transient Middle Cerebral Artery Occlusion (tMCAO) in rats | 4 hours post-tMCAO | 3, 10, and 30 mg/kg | Reduction of ischemic infarct at 72 hours | Significant reduction in infarct volume (P < 0.05) | [1] |

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the activity of this compound.

Neuronal Survival and Neurite Outgrowth Assays

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 16 (E16) rats and cultured.

-

Treatment: Neurons are treated with this compound or a vehicle control for 72 hours.

-

Neuronal Survival Quantification: Neuronal survival is assessed by measuring neurofilament levels using an ELISA-based assay.

-

Neurite Outgrowth Quantification: The mean total neurite length per neuron is quantified using automated high-content imaging systems, such as the Cellomics ArrayScan.

In Vivo Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

-

Animal Model: Focal cerebral ischemia is induced in rats using the tMCAO model.

-

Procedure: A filament is inserted into the internal carotid artery to occlude the middle cerebral artery for a defined period, followed by reperfusion.

-

Treatment: this compound is administered as an intravenous bolus at 4 hours after the ischemic insult.

-

Outcome Assessment: The extent of brain injury is determined by measuring the infarct volume at 72 hours post-treatment.

Caption: Overview of the experimental workflow for evaluating the neuroprotective effects of this compound.

siRNA Knockdown Experiments

-

Objective: To confirm the roles of FKBP52 and the β1-subunit of VGCC in the neuroprotective effects of this compound.

-

Procedure: Small interfering RNAs (siRNAs) targeting FKBP52 and the β1-subunit (CACNB1) are transfected into primary cortical neurons to reduce the expression of these proteins.

-

Analysis: The effect of protein knockdown on neurite outgrowth is then assessed.

-

Results: Knockdown of FKBP52, but not the β1-subunit, was shown to significantly affect neurite outgrowth, suggesting a critical role for the FKBP52-mediated pathway in this process.[1]

Conclusion

This compound is a promising neuroprotective agent with a well-defined dual mechanism of action. Its ability to modulate both the glucocorticoid receptor signaling pathway via FKBP52 and to directly inhibit L-type voltage-gated calcium channels provides a multi-faceted approach to mitigating neuronal damage in ischemic and other neurodegenerative conditions. The preclinical data strongly support its further development as a therapeutic candidate. This document provides a summary of the core technical information on this compound to aid ongoing and future research efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. The Hsp90-binding peptidylprolyl isomerase FKBP52 potentiates glucocorticoid signaling in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of steroid hormone receptor function by the 52-kDa FK506-binding protein (FKBP52) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted Ablation Reveals a Novel Role of FKBP52 in Gene-Specific Regulation of Glucocorticoid Receptor Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Agent Ils-920: A Technical Guide to its Interaction with Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ils-920, a non-immunosuppressive analog of rapamycin, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the effects of this compound, with a specific focus on its interaction with L-type voltage-gated calcium channels (VGCCs). Through a dual-pronged mechanism involving direct inhibition of L-type calcium channels and binding to the immunophilin FKBP52, this compound modulates intracellular calcium homeostasis and promotes neuronal survival and neurite outgrowth. This document summarizes the key quantitative data, details the experimental protocols used to elucidate these effects, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

This compound is a derivative of rapamycin engineered to reduce its immunosuppressive activity while retaining and enhancing its neuroprotective properties.[1][2][3] A key aspect of its mechanism of action is its ability to interact with and modulate the activity of L-type voltage-gated calcium channels (VGCCs), which play a critical role in neuronal function and are implicated in various neuropathological conditions.[1][2] Additionally, this compound exhibits high binding selectivity for the 52-kDa FK506-binding protein (FKBP52), an immunophilin involved in protein folding and signal transduction.[1][2] This dual-target engagement contributes to its potent neurotrophic and neuroprotective effects, making it a molecule of significant interest for the development of therapeutics for ischemic stroke and other neurodegenerative disorders.[1][3]

Quantitative Data on this compound Interactions

The following tables summarize the key quantitative data regarding the binding and functional effects of this compound.

Table 1: Binding Affinities of this compound and Related Compounds [2]

| Compound | Target Protein | Dissociation Constant (Kd) [nM] |

| This compound | FKBP12 | 46 ± 1.2 |

| This compound | FKBP52 | 0.2 ± 0.04 |

| WYE-592 | FKBP12 | 1.6 ± 0.2 |

| WYE-592 | FKBP52 | 0.2 ± 0.05 |

| Rapamycin | FKBP12 | 0.1 ± 0.01 |

| Rapamycin | FKBP52 | 0.3 ± 0.05 |

| FK506 | FKBP12 | 0.4 ± 0.05 |

| FK506 | FKBP52 | 0.8 ± 0.1 |

| GPI-1046 | FKBP12 | >10,000 |

| GPI-1046 | FKBP52 | >10,000 |

Data from Ruan B, et al. PNAS. 2008.[2]

Table 2: Functional Inhibition of L-type Voltage-Gated Calcium Channels by this compound

| Cell Line | Concentration of this compound | Percent Inhibition of L-type Ca2+ Current |

| F-11 cells | 10 µM | ~40% |

Data from Ruan B, et al. PNAS. 2008.[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for L-type Ca2+ Channel Inhibition

This protocol was adapted from methodologies used to assess the effect of this compound on L-type VGCCs in F-11 cells, a dorsal root ganglia (DRG)/neuroblastoma hybrid cell line.[2]

Objective: To measure the inhibitory effect of this compound on L-type calcium channel currents.

Materials:

-

F-11 cells

-

Patch-clamp rig with amplifier (e.g., Axopatch 200B) and digitizer

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 130 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 10 HEPES, 10 Glucose, pH 7.4

-

Internal solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2

-

This compound stock solution (in DMSO)

-

Control vehicle (DMSO)

Procedure:

-

Culture F-11 cells on glass coverslips to an appropriate confluency for recording.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected F-11 cell.

-

Hold the cell at a membrane potential of -80 mV.

-

Elicit L-type Ca2+ currents by applying a depolarizing voltage step to 0 mV for 200 ms.

-

Record baseline currents in the external solution.

-

Perfuse the cells with the external solution containing this compound (e.g., 10 µM) or the vehicle control.

-

After a stable effect is reached, record the L-type Ca2+ currents in the presence of the compound.

-

Analyze the data by measuring the peak inward current before and after drug application. The percentage of inhibition is calculated as: ((I_control - I_drug) / I_control) * 100.

Neurite Outgrowth Assay

This protocol is based on the methodology used to assess the neurotrophic effects of this compound on primary cortical neurons.[2]

Objective: To quantify the effect of this compound on neurite outgrowth.

Materials:

-

Primary cortical neurons (e.g., from E16 rat embryos)

-

96-well culture plates

-

Plating medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin)

-

This compound stock solution (in DMSO)

-

Control vehicle (DMSO)

-

High-content imaging system (e.g., Cellomics ArrayScan VTI)

-

Neurite outgrowth analysis software

Procedure:

-

Isolate and culture primary cortical neurons in 96-well plates at a suitable density.

-

After an initial period of adherence and stabilization (e.g., 24 hours), treat the neurons with various concentrations of this compound or vehicle control.

-

Incubate the cells for a defined period (e.g., 72 hours) to allow for neurite extension.

-

Fix and stain the cells to visualize neurons (e.g., with a neuron-specific marker like βIII-tubulin) and nuclei (e.g., with Hoechst stain).

-

Acquire images of the stained neurons using a high-content imaging system.

-

Analyze the images using neurite outgrowth software to quantify parameters such as total neurite length, number of neurites, and number of branch points per neuron.

siRNA Knockdown in Primary Cortical Neurons

This protocol describes the methodology for reducing the expression of specific proteins to investigate their role in the mechanism of action of this compound.[2]

Objective: To determine the involvement of the β1-subunit of L-type VGCC (CACNB1) and FKBP52 in this compound-mediated neurite outgrowth.

Materials:

-

Primary cortical neurons

-

siRNA targeting CACNB1, FKBP52, and a non-targeting control (e.g., Lamin A/C)

-

Transfection reagent suitable for primary neurons (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Western blotting reagents and antibodies against CACNB1, FKBP52, and a loading control.

Procedure:

-

Culture primary cortical neurons as described for the neurite outgrowth assay.

-

Prepare siRNA-lipid complexes by incubating the siRNAs with the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Add the siRNA complexes to the neuronal cultures.

-

Incubate for a period sufficient to achieve protein knockdown (e.g., 48-72 hours).

-

Lyse a subset of the cells to verify knockdown efficiency by Western blotting.

-

For the remaining cells, perform a neurite outgrowth assay as described above, with or without this compound treatment, to assess the impact of the protein knockdown on neurite extension.

Signaling Pathways

The neuroprotective and neurotrophic effects of this compound are mediated through a dual mechanism of action that converges on the regulation of neuronal calcium signaling and the promotion of neurite outgrowth.

Inhibition of L-type Voltage-Gated Calcium Channels

This compound directly binds to the β1-subunit of L-type VGCCs.[1][2] This interaction leads to the inhibition of calcium influx through these channels.[2] By reducing excessive calcium entry, particularly under excitotoxic conditions, this compound can mitigate downstream pathological events such as the activation of calcium-dependent proteases and caspases, mitochondrial dysfunction, and ultimately, apoptotic cell death.[1] This mechanism is central to the neuroprotective effects of this compound observed in models of ischemic stroke.

Interaction with FKBP52 and Promotion of Neurite Outgrowth

This compound exhibits a remarkable and selective high-affinity binding to FKBP52.[2] The interaction of this compound with FKBP52 is implicated in the promotion of neurite outgrowth.[1][2] While the precise downstream signaling cascade is still under investigation, it is hypothesized that the this compound/FKBP52 complex may influence cytoskeletal dynamics, potentially through interactions with the microtubule network, thereby facilitating the extension and branching of neurites. This activity is crucial for neuronal repair and regeneration following injury.

Conclusion

This compound represents a significant advancement in the development of neuroprotective therapeutics. Its dual mechanism of action, involving the direct inhibition of L-type voltage-gated calcium channels and selective binding to FKBP52, provides a multi-faceted approach to neuronal protection and repair. The quantitative data and experimental protocols detailed in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future studies should aim to further elucidate the downstream signaling pathways and to establish a more precise quantitative understanding of its inhibitory effects on calcium channels.

References

Methodological & Application

Application Notes and Protocols for Neuronal Cultures

A Clarification on the Compound "Ils-920"

Initial searches for "this compound" did not yield a matching compound used in neuronal culture research. It is highly probable that this is a typographical error and the intended compound is either Interleukin-9 (IL-9) , a cytokine with neuroprotective properties, or DDL-920 , a novel small molecule being investigated for its cognitive-enhancing effects. This document provides detailed application notes and protocols for both IL-9 and DDL-920 in the context of neuronal culture experiments.

Part 1: Interleukin-9 (IL-9) in Neuronal Cultures

Introduction

Interleukin-9 (IL-9) is a pleiotropic cytokine that has been shown to exert neuroprotective effects, particularly by inhibiting apoptosis in cortical neurons.[1] Its signaling is mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1] These application notes provide a protocol for assessing the anti-apoptotic effects of IL-9 on primary cortical neuronal cultures.

Data Presentation

Table 1: Summary of IL-9 Effects on Neuronal Apoptosis

| Parameter | Treatment Group | Result | Reference |

| Neuronal Apoptosis | Control (PBS) | Baseline level of apoptosis | [2] |

| IL-9 (200 U) | Significant decrease in dying cells | [2] | |

| Cleaved Caspase-3 Expression | Control (PBS) | Baseline level of expression | [2] |

| IL-9 (200 U) | Significant decrease in cleaved caspase-3 positive cells | [2] |

Experimental Protocols

This protocol describes the preparation of primary cortical neurons from embryonic mice.[3][4][5]

Materials:

-

Embryonic day 15.5 (E15.5) mouse embryos

-

Poly-D-Lysine coated culture dishes

-

HBSS (Hank's Balanced Salt Solution)

-

0.25% Trypsin-EDTA

-

10% Fetal Bovine Serum (FBS) in DMEM

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

DNase I

-

70 µm nylon cell strainer

Procedure:

-

Coat culture dishes with Poly-D-Lysine (100 µg/ml) for at least 1 hour at 37°C. Rinse twice with sterile water and allow to dry.[3][4]

-

Euthanize pregnant mouse and dissect E15.5 embryos.

-

Isolate the cerebral cortices from the embryonic brains in ice-cold HBSS.[4]

-

Remove the meninges and mince the cortical tissue into small pieces.[3]

-

Transfer the tissue to a tube containing 0.25% Trypsin-EDTA and a small amount of DNase I and incubate at 37°C for 15 minutes.[3]

-

Stop the trypsinization by adding an equal volume of 10% FBS in DMEM.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm nylon cell strainer.[3]

-

Centrifuge the cells at 300 x g for 3 minutes, discard the supernatant, and resuspend the pellet in Neurobasal medium with B27 and GlutaMAX.

-

Plate the neurons onto the Poly-D-Lysine coated dishes at a desired density.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

This protocol outlines the treatment of neuronal cultures with IL-9 and subsequent analysis of apoptosis.

Materials:

-

Primary cortical neurons (cultured for 5 days in vitro - DIV 5)

-

Recombinant IL-9

-

Phosphate-Buffered Saline (PBS)

-

Hoechst 33342 stain

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Primary antibody against cleaved caspase-3

-

Fluorescently labeled secondary antibody

-

DAPI

Procedure:

-

On DIV 5, treat the neuronal cultures with 200 U of IL-9. For the control group, add an equivalent volume of PBS.[2]

-

Incubate the cultures for 48 hours (until DIV 7).

-

Hoechst Staining for Apoptotic Nuclei:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes, protected from light.[6]

-

Wash the cells three times with PBS.

-

Image the cells using a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.[6]

-

-

Immunocytochemistry for Cleaved Caspase-3:

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[7]

-

Block non-specific binding with a blocking buffer (e.g., 5% serum in PBS with 0.1% Tween 20) for 30 minutes.[7]

-

Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.[7]

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.[7]

-

Wash three times with PBS and mount the coverslips.

-

Image the cells using a fluorescence microscope.

-

Signaling Pathway Visualization

Caption: IL-9 signaling pathway in neurons.

Part 2: DDL-920 in Neuronal Cultures

Introduction

DDL-920 is a small molecule that acts as a negative allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors, specifically those containing α1β2δ subunits.[8] These receptors are predominantly found on parvalbumin-expressing interneurons (PV+INs) and are responsible for tonic inhibition.[9] By reducing this tonic inhibition, DDL-920 enhances the activity of PV+INs, which in turn boosts gamma oscillations (30-120 Hz) in neuronal networks.[4][8] These oscillations are crucial for cognitive processes, and their enhancement by DDL-920 has shown promise in models of Alzheimer's disease.[10][11]

Data Presentation

Table 2: Summary of DDL-920 In Vitro Effects

| Parameter | Concentration | Result | Reference |

| Tonic GABAergic Current in PV+INs | 1 nM | 71% decrease | [5] |

| Gamma Oscillation Power | 1 nM | Significant increase | [4] |

| 100 nM | Larger significant increase | [4] |

Experimental Protocols

For electrophysiological studies, a co-culture of cortical neurons and astrocytes or hippocampal slice cultures are often used. The following is a general protocol for preparing primary cortical neurons suitable for patch-clamp recording.

Materials:

-

Embryonic day 18 (E18) rat or mouse embryos

-

Poly-L-lysine coated glass coverslips

-

Dissection medium (e.g., Hibernate-E)

-

Papain dissociation system

-

Neurobasal medium with B27 supplement, GlutaMAX, and serum

-

Cytosine arabinoside (Ara-C) to limit glial proliferation (optional)

Procedure:

-

Prepare Poly-L-lysine coated glass coverslips.

-

Dissect the cerebral cortices from E18 embryos in a chilled dissection medium.

-

enzymatically digest the tissue using a papain dissociation system according to the manufacturer's instructions.

-

Gently dissociate the tissue into a single-cell suspension.

-

Plate the neurons on the coated coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and a low percentage of serum.

-

After 24-48 hours, replace the medium with serum-free Neurobasal/B27 medium. If needed, add Ara-C to control glial growth.

-

Maintain the cultures for at least 14 days to allow for the formation of mature synaptic networks.

This protocol describes how to perform whole-cell patch-clamp recordings from cultured neurons to assess the effect of DDL-920 on neuronal activity.[2][8][9]

Materials:

-

Mature primary neuronal cultures on coverslips

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution for patch pipette

-

DDL-920

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipettes

Procedure:

-

Prepare aCSF and intracellular solution. The aCSF should be continuously bubbled with 95% O2 / 5% CO2.

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

-

Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ when filled with intracellular solution.[8]

-

Establish a whole-cell patch-clamp configuration on a neuron of interest (e.g., a pyramidal neuron or a PV+ interneuron if identifiable).[2]

-

Record baseline neuronal activity, including spontaneous postsynaptic currents and membrane potential oscillations, in voltage-clamp or current-clamp mode.

-

To induce gamma oscillations, a kainate receptor agonist (e.g., 50 nM kainic acid) can be added to the aCSF.[3]

-

After recording a stable baseline, perfuse the chamber with aCSF containing DDL-920 at the desired concentration (e.g., 1 nM or 100 nM).[4]

-

Record the neuronal activity in the presence of DDL-920 and compare it to the baseline to determine the effect on gamma oscillation power and frequency.

-

Data analysis can be performed using software like Clampfit or custom scripts in MATLAB or Python to calculate the power spectral density of the recorded signals.

Signaling Pathway Visualization

Caption: DDL-920 mechanism of action.

References

- 1. Parvalbumin Interneurons Determine Emotional Valence Through Modulating Accumbal Output Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Patch Clamp Protocol [labome.com]

- 3. Primary Culture of Cortical Neurons [bio-protocol.org]

- 4. Isolation and Culture of Mouse Cortical Neurons [protocols.io]

- 5. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]

- 6. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. protocols.io [protocols.io]

- 11. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols for Ils-920 in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ils-920 is a non-immunosuppressive analog of rapamycin that exhibits potent neuroprotective properties. Unlike rapamycin, which primarily interacts with FKBP12 to exert its immunosuppressive effects, this compound demonstrates a remarkable 200-fold selectivity for the immunophilin FKBP52.[1] Its mechanism of action is dual-pronged: it selectively binds to FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCC).[1] This unique activity profile makes this compound a valuable tool for neuroscience research, particularly in studies related to neuroprotection, neurite outgrowth, and ischemic stroke.[1]

These application notes provide detailed protocols for effectively using this compound in various laboratory settings.

Data Presentation

In Vivo Efficacy of this compound in a Model of Ischemic Stroke

The neuroprotective effects of this compound have been demonstrated in a transient middle cerebral artery occlusion (tMCAO) model of ischemic stroke.[1]

| Compound | Dosage | Administration Time | Reduction in Infarct Volume (%) | Functional Recovery |

| This compound | 10 mg/kg | 4 hours post-occlusion | 24% | Significant improvement in neurological deficits |

| This compound | 30 mg/kg | 4 hours post-occlusion | 23% | Robust enhancement |

Data summarized from Ruan B, et al. Proc Natl Acad Sci U S A. 2008 Jan 8;105(1):33-8.[1]

Experimental Protocols

Assessment of Neuroprotective Effects using a Cell Viability Assay

This protocol describes how to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons using an MTT assay.

Materials:

-

Primary cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound (stock solution in DMSO)

-

Glutamate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-treat the neurons with varying concentrations of this compound for 24 hours.

-

Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 24 hours. Include a vehicle control (DMSO) and a glutamate-only control.

-

After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

L-type Voltage-Gated Calcium Channel (VGCC) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on L-type VGCCs in a suitable cell line (e.g., HEK293 cells stably expressing the L-type calcium channel subunits) using a fluorescent calcium indicator.

Materials:

-

HEK293 cells stably expressing L-type calcium channels

-

DMEM supplemented with 10% FBS

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Potassium chloride (KCl) solution (high concentration, e.g., 50 mM)

-

This compound (stock solution in DMSO)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Seed the HEK293 cells in 96-well black, clear-bottom plates and grow to confluence.

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium and load the cells with the Fluo-4 AM loading buffer for 1 hour at 37°C.

-

Wash the cells twice with HBSS.

-

Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 30 minutes at room temperature.

-

Measure the baseline fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

-

Stimulate the cells by adding high-concentration KCl solution to induce membrane depolarization and opening of L-type VGCCs.

-

Immediately begin kinetic fluorescence readings for 5-10 minutes.

-

Analyze the data by calculating the peak fluorescence intensity in response to KCl stimulation. Determine the inhibitory effect of this compound by comparing the fluorescence change in treated wells to the vehicle control.

FKBP52 Binding Assay (Competitive ELISA)

This protocol describes a competitive ELISA-based assay to determine the binding affinity of this compound to FKBP52.

Materials:

-

Recombinant human FKBP52 protein

-

Biotinylated FK506 (or another known FKBP52 ligand)

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 M H2SO4)

-

This compound

-

96-well high-binding microplates

-

Plate washer and reader

Procedure:

-

Coat the wells of a 96-well plate with recombinant FKBP52 overnight at 4°C.

-

Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Prepare serial dilutions of this compound and a fixed concentration of biotinylated FK506 in assay buffer.

-

Add the this compound/biotinylated FK506 mixtures to the wells and incubate for 2 hours at room temperature.

-

Wash the wells thoroughly.

-

Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm.

-

The signal will be inversely proportional to the amount of this compound bound to FKBP52. Construct a competition curve and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols for Ils-920 (DDL-920) in Ischemic Stroke Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent preclinical research has identified a novel small molecule, DDL-920 (erroneously referred to as Ils-920), as a promising therapeutic agent for post-stroke recovery.[1][2][3][4][[“]] Developed by researchers at UCLA, DDL-920 has been shown to mimic the effects of physical rehabilitation by modulating neuronal circuits to promote functional motor recovery in mouse models of ischemic stroke.[1][2][3][4][[“]] This document provides detailed application notes and experimental protocols based on the pivotal study published in Nature Communications, titled "Parvalbumin interneurons regulate rehabilitation-induced functional recovery after stroke and identify a rehabilitation drug."

DDL-920's mechanism of action centers on the potentiation of parvalbumin (PV) interneurons.[1][2][6] Following an ischemic stroke, there is a significant loss of synaptic connections and a disruption of gamma oscillations, which are crucial for coordinated motor function.[1][2][6] DDL-920 acts as a selective negative modulator of GABA-A receptors containing α1β2δ subunits, which are responsible for the tonic inhibition of PV interneurons. By reducing this inhibition, DDL-920 enhances the activity of PV interneurons, restores gamma oscillations, and promotes the formation of new synaptic connections, ultimately leading to significant improvements in motor function.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research article, demonstrating the efficacy of DDL-920 in a mouse model of ischemic stroke.

Table 1: Behavioral Outcomes - Motor Function Recovery

| Behavioral Test | Metric | Control (Vehicle) | DDL-920 Treated | Percentage Improvement with DDL-920 |

| Grid Walking Test | Foot Faults (per 100 steps) | ~15-20% improvement from baseline | Full recovery to pre-stroke baseline | ~80-85% greater improvement than control |

| Pellet Reaching Task | Success Rate | ~15-20% improvement from baseline | Full recovery to pre-stroke baseline | ~80-85% greater improvement than control |

Table 2: Electrophysiological and Neuronal Activity Outcomes

| Measurement | Metric | Control (Vehicle) | DDL-920 Treated | Change with DDL-920 |

| Gamma Oscillations | Power in Premotor Cortex | Remained low post-stroke | Increased by 60% | Significant Restoration |

| Neuronal Activity | Active Neurons in Premotor Cortex | No significant change | Increased by 40% | Significant Increase |

| Functional Connectivity | Density of Connections | Remained low post-stroke | Increased to 85% of healthy levels | Substantial Restoration |

| Synaptic Connections | PV Interneuron to Pyramidal Neuron Synapses | Remained low post-stroke | Increased to 200% of original value | Significant Synaptogenesis |

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of DDL-920 in promoting stroke recovery.

Caption: Experimental workflow for evaluating DDL-920 in a mouse stroke model.

Detailed Experimental Protocols

1. Animal Model: Photothrombotic Ischemic Stroke

This protocol induces a focal ischemic lesion in the motor cortex of mice, providing a reproducible model for studying post-stroke motor deficits and recovery.

-

Animals: Adult male C57BL/6J mice (8-12 weeks old).

-

Anesthesia: Anesthetize the mouse with isoflurane (5% for induction, 1.5-2% for maintenance) in a mixture of 30% O2 and 70% N2O. Maintain body temperature at 37°C using a heating pad.

-

Surgical Procedure:

-

Place the anesthetized mouse in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the forelimb motor cortex using stereotaxic coordinates (e.g., +0.5 mm anterior, +1.5 mm lateral from bregma).

-

Administer the photosensitive dye Rose Bengal (10 mg/kg) intraperitoneally.

-

After 5 minutes, illuminate the target cortical area with a cold light source (e.g., 532 nm laser) for 15 minutes to induce a photothrombotic clot and subsequent ischemia.

-

Suture the scalp incision and allow the mouse to recover in a heated cage.

-

2. DDL-920 Administration

-

Formulation: Dissolve DDL-920 in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80). The control group should receive the vehicle alone.

-

Dosage: Administer DDL-920 at a dose of 10 mg/kg body weight.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Treatment Schedule: Begin treatment 3 days post-stroke and continue daily for 4 weeks.

3. Behavioral Assessment: Grid Walking Test

This test assesses skilled walking and coordination.

-

Apparatus: An elevated, horizontal grid with regularly spaced metal bars.

-

Procedure:

-

Allow the mouse to acclimate to the testing room for at least 30 minutes.

-

Place the mouse at one end of the grid and allow it to traverse to the other end.

-

Record the number of times the forelimb contralateral to the stroke lesion slips through the grid (a "foot fault") over a set number of steps (e.g., 100).

-

Conduct baseline testing before stroke and then at regular intervals (e.g., weekly) post-stroke.

-

4. Behavioral Assessment: Pellet Reaching Task

This task evaluates fine motor control of the forelimb.

-

Apparatus: A testing chamber with a narrow slit through which the mouse can reach for food pellets.

-

Procedure:

-

Food-restrict the mice to 85-90% of their free-feeding body weight to motivate them.

-

Train the mice to reach for and retrieve food pellets through the slit for several days before stroke induction.

-

After stroke, test the mice daily or every other day.

-

Record the success rate, defined as the number of successfully retrieved pellets divided by the total number of reaching attempts.

-

5. In Vivo Two-Photon Microscopy

This technique allows for the visualization of neuronal structure and activity in the living brain.

-

Procedure:

-

Implant a cranial window over the premotor cortex.

-

Use a two-photon microscope to image fluorescently labeled neurons (e.g., expressing GCaMP for activity imaging or a fluorescent protein for structural imaging).

-

Acquire images before and after DDL-920 treatment to assess changes in neuronal activity, functional connectivity, and synaptic density.

-

6. Electrophysiology

This method is used to record brain electrical activity, including gamma oscillations.

-

Procedure:

-

Implant microelectrodes in the premotor cortex.

-

Record local field potentials (LFPs) while the mouse is awake and behaving.

-

Analyze the LFP data to determine the power of gamma oscillations (30-80 Hz) before and after DDL-920 treatment.

-

Conclusion

DDL-920 represents a novel and promising pharmacological approach to stroke recovery. By targeting the underlying pathophysiology of post-stroke neuronal circuit dysfunction, it has demonstrated the potential to significantly improve motor function in preclinical models. The data and protocols presented here provide a comprehensive resource for researchers interested in investigating the therapeutic potential of DDL-920 and similar compounds for the treatment of ischemic stroke. Further studies are warranted to confirm its efficacy and safety in higher animal models and eventually in human clinical trials.[1][3]

References

- 1. ahajournals.org [ahajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Parvalbumin interneurons regulate rehabilitation-induced functional recovery after stroke and identify a rehabilitation drug. [escholarship.org]

- 4. Combining gamma neuromodulation and robotic rehabilitation after a stroke restores parvalbumin interneuron dynamics and improves motor recovery in mice | PLOS Biology [journals.plos.org]

- 5. consensus.app [consensus.app]

- 6. Frontiers | The clinical efficacy and mechanism of gamma frequency electroacupuncture stimulation on the rehabilitation of upper limb motor function in stroke patients: study protocol of a randomized clinical trial [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Ils-920 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ils-920 is a non-immunosuppressive analog of rapamycin that has demonstrated significant neuroprotective properties. Unlike rapamycin, which primarily acts through the inhibition of the mTOR pathway leading to immunosuppression, this compound's mechanism of action is distinct. It selectively binds to the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCC).[1][2][3] This dual-targeting mechanism is believed to contribute to its ability to protect neurons from calcium-induced cell death and to promote neurite outgrowth.[1][2] These characteristics make this compound a promising candidate for research in neurodegenerative diseases and ischemic stroke.

These application notes provide dosage guidelines and detailed protocols for the use of this compound in various in vitro experimental settings to assess its neuroprotective and neurotrophic effects.

Data Presentation: Quantitative Data Summary

While specific EC50 values for the neuroprotective effects of this compound are not extensively published, the following table summarizes the available quantitative data to guide dosage selection in in vitro studies. The concentrations for neuroprotection assays are suggested based on the binding affinities and the effective concentrations of related rapamycin analogs in similar neuronal studies.

| Parameter | Target/Assay | Value | Cell Type | Reference |

| Binding Affinity (Kd) | FKBP12 | 1600 nM | Recombinant Protein | [1] |

| FKBP52 | 7 nM | Recombinant Protein | [1] | |

| Immunosuppression (IC50) | IL-2 stimulated T-cell proliferation | > 5 µM | Human CD4+ T-cells | [1] |

| Suggested Concentration Range for Neuroprotection | Neuronal Survival/Neurite Outgrowth | 10 nM - 1 µM | Primary Cortical Neurons | Inferred from binding data and related compound studies |

| Suggested Concentration for L-type Ca2+ Channel Inhibition | Electrophysiology/Calcium Imaging | 100 nM - 5 µM | Hippocampal Neurons, DRG/Neuroblastoma cells | Inferred from functional data and related compound studies |

Experimental Protocols

Assessment of Neuroprotection in Primary Cortical Neurons

This protocol is designed to evaluate the protective effects of this compound against excitotoxicity or oxidative stress in primary neuronal cultures.

a. Materials:

-

This compound

-

Primary cortical neurons (e.g., from E18 rat or mouse embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine or Poly-L-ornithine coated culture plates (96-well)

-

Excitotoxic agent (e.g., Glutamate or NMDA) or oxidative stress inducer (e.g., H₂O₂)

-

Cell viability assay (e.g., MTT, LDH, or live/dead staining)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

b. Protocol:

-

Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells/well and culture for 5-7 days to allow for maturation.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 10 nM, 100 nM, 1 µM).

-

Pre-treatment: Pre-treat the neuronal cultures with varying concentrations of this compound for 2-4 hours before inducing toxicity. Include a vehicle control (DMSO) and a no-treatment control.

-

Toxicity Induction: Add the toxic agent (e.g., 50 µM Glutamate for 15 minutes or 100 µM H₂O₂ for 1 hour) to the wells, in the continued presence of this compound.

-

Incubation: After the desired exposure time to the toxic agent, wash the cells and replace the medium with fresh culture medium containing this compound. Incubate for 24-48 hours.

-

Viability Assessment: Measure cell viability using a standard assay such as the MTT assay. Read the absorbance according to the manufacturer's protocol.

-

Data Analysis: Normalize the viability data to the untreated control group and calculate the percentage of neuroprotection conferred by this compound at each concentration.

Neurite Outgrowth Assay

This protocol assesses the neurotrophic potential of this compound by measuring its effect on neurite extension from cultured neurons.

a. Materials:

-

This compound

-

Primary cortical neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)

-

Appropriate culture medium and supplements

-

Poly-D-lysine or laminin-coated plates (24- or 48-well)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Microscope with imaging software for analysis

b. Protocol:

-

Cell Plating: Plate neurons at a low density to allow for clear visualization of individual neurites.

-

Treatment: After allowing the cells to adhere, treat them with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control.

-

Incubation: Culture the cells for 48-72 hours to allow for neurite extension.

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100.

-

Block with 5% BSA.

-

Incubate with anti-β-III tubulin antibody.

-

Incubate with a fluorescent secondary antibody and DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Use image analysis software to quantify neurite length and branching per neuron.

-

Compare the results from this compound treated groups to the vehicle control.

-

L-type Voltage-Gated Calcium Channel (VGCC) Inhibition Assay

This protocol uses electrophysiology (patch-clamp) to directly measure the inhibitory effect of this compound on L-type calcium channels.

a. Materials:

-

This compound

-

Cells expressing L-type calcium channels (e.g., primary hippocampal neurons, F-11 DRG/neuroblastoma cells)

-

Patch-clamp rig with amplifier and data acquisition system

-

External and internal solutions for whole-cell voltage-clamp recordings

-

Specific blockers for other calcium channel subtypes (e.g., N-type, P/Q-type) to isolate the L-type current

b. Protocol:

-

Cell Preparation: Prepare the cells for patch-clamp recording.

-

Recording Configuration: Establish a whole-cell voltage-clamp configuration.

-

Baseline Current Measurement: Record baseline L-type Ca²⁺ currents by applying a voltage step protocol (e.g., depolarizing steps from a holding potential of -80 mV). Isolate the L-type current by using specific blockers for other channels.

-

This compound Application: Perfuse the cells with an external solution containing the desired concentration of this compound (e.g., 1 µM).

-

Post-treatment Current Measurement: After a few minutes of perfusion, record the L-type Ca²⁺ currents again using the same voltage protocol.

-

Data Analysis: Compare the peak current amplitude before and after the application of this compound to determine the percentage of inhibition.

Mandatory Visualizations

Caption: Dual mechanism of this compound for neuroprotection.

Caption: Workflow for the in vitro neuroprotection assay.

References

- 1. Binding of rapamycin analogs to calcium channels and FKBP52 contributes to their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A High-throughput Assay for mRNA Silencing in Primary Cortical Neurons in vitro with Oligonucleotide Therapeutics [bio-protocol.org]

Application Notes and Protocols for Assessing the Neuroprotective Effects of Ils-920

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ils-920 is a rapamycin analog designed to exert neuroprotective effects with reduced immunosuppressive activity. Its mechanism of action involves the selective binding to the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCCs). This dual-target engagement is believed to protect neurons from excitotoxic insults and promote neurite outgrowth, making this compound a promising candidate for the treatment of neurodegenerative diseases and ischemic stroke.

These application notes provide a comprehensive overview of the protocols to assess the neuroprotective properties of this compound in both in vitro and in vivo models. The following sections detail the proposed signaling pathway, experimental workflows, and specific protocols for key assays.

Proposed Neuroprotective Signaling Pathway of this compound

The neuroprotective effects of this compound are attributed to its interaction with two key cellular components: FKBP52 and the β1-subunit of L-type voltage-gated calcium channels.

Caption: Proposed signaling pathway of this compound's neuroprotective action.

Data Presentation

In Vitro Neuroprotective Effects of this compound

| Assay Type | Model | Endpoint | This compound Concentration | Result |

| Neurite Outgrowth | Primary Rat Cortical Neurons | Total Neurite Length | 1 µM | Significant Increase |

| Neuronal Survival | Primary Rat Cortical Neurons | Cell Viability | 10 µM | Increased Survival |

| Glutamate Excitotoxicity | Primary Rat Hippocampal Neurons | Neuronal Death | 10 µM | Significant Reduction |

Note: The quantitative data presented in this table is illustrative and based on the effects of rapamycin analogs as described in the literature. Specific EC50 and percentage improvement values for this compound require further experimental determination.

In Vivo Neuroprotective Effects of this compound in a Rodent Model of Ischemic Stroke

| Animal Model | Treatment Protocol | Endpoint | This compound Dose | Result |

| Rat (tMCAO) | Intravenous bolus 4h post-occlusion | Infarct Volume Reduction | 3 mg/kg | Not significant |

| Rat (tMCAO) | Intravenous bolus 4h post-occlusion | Infarct Volume Reduction | 10 mg/kg | Significant Reduction |

| Rat (tMCAO) | Intravenous bolus 4h post-occlusion | Infarct Volume Reduction | 30 mg/kg | Significant Reduction |

Note: The data is based on a study by Ruan et al. (2008). The exact percentage of infarct volume reduction was not specified in the available literature.

Experimental Protocols

Overall Experimental Workflow

The assessment of the neuroprotective effects of this compound typically follows a multi-stage process, beginning with in vitro screening and culminating in in vivo efficacy studies.

Caption: General experimental workflow for assessing this compound's neuroprotective effects.

Detailed Methodologies

In Vitro Protocol: Neurite Outgrowth Assay in Primary Cortical Neurons

This protocol is designed to quantify the effect of this compound on promoting neurite extension from primary neurons.

Workflow Diagram:

Caption: Workflow for the neurite outgrowth assay.

Materials:

-

This compound stock solution (in DMSO)

-

Primary cortical neurons (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine and laminin-coated culture plates

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-β-III tubulin

-

Secondary antibody: Alexa Fluor-conjugated anti-mouse IgG

-

DAPI stain

-

Fluorescence microscope with image analysis software

Procedure:

-

Cell Culture:

-

Isolate primary cortical neurons from embryonic day 18 (E18) rat pups.

-

Plate the dissociated neurons on poly-D-lysine and laminin-coated 96-well plates at a density of 1 x 10^4 cells/well.

-

Culture the neurons in supplemented Neurobasal medium for 24 hours at 37°C and 5% CO2.

-

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium. A final DMSO concentration should be kept below 0.1%.

-

Replace the culture medium with the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for 48-72 hours.

-

-

Immunostaining:

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% goat serum in PBS for 1 hour.

-

Incubate with anti-β-III tubulin primary antibody (1:500) overnight at 4°C.

-

Wash three times with PBS and incubate with Alexa Fluor-conjugated secondary antibody (1:1000) and DAPI for 1 hour at room temperature.

-

-

Imaging and Analysis:

-

Acquire images using a high-content fluorescence microscope.

-

Use image analysis software to automatically trace and measure the total length of neurites per neuron.

-

In Vivo Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol describes the induction of focal cerebral ischemia and the assessment of this compound's neuroprotective efficacy in reducing infarct volume.

Workflow Diagram:

Caption: Workflow for the in vivo tMCAO stroke model.

Materials:

-

Male Wistar rats (250-300g)

-

Isoflurane anesthesia

-

4-0 monofilament nylon suture with a silicone-coated tip

-

This compound solution for intravenous injection

-

2,3,5-triphenyltetrazolium chloride (TTC)

-

Brain matrix slicer

Procedure:

-

tMCAO Surgery:

-

Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance).

-

Perform a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Insert a 4-0 silicone-coated monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).

-

After 90 minutes of occlusion, withdraw the suture to allow reperfusion.

-

-

Drug Administration:

-

At 4 hours post-occlusion, administer a single intravenous bolus of this compound (e.g., 3, 10, or 30 mg/kg) or vehicle control.

-

-

Neurological Assessment:

-

Perform neurological deficit scoring at 24, 48, and 72 hours post-tMCAO using a standardized scale (e.g., 0 = no deficit, 4 = severe deficit).

-

-

Infarct Volume Measurement:

-

At 72 hours post-tMCAO, euthanize the rats and perfuse the brains with cold saline.

-

Remove the brains and slice them into 2 mm coronal sections using a brain matrix.

-

Immerse the slices in a 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

-

Acquire images of the stained sections and calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.

-

Electrophysiology Protocol: Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Currents

This protocol is for measuring the effect of this compound on L-type voltage-gated calcium channel currents in cultured neurons.

Workflow Diagram:

Caption: Workflow for patch-clamp recording of L-type Ca²⁺ currents.

Materials:

-

Cultured hippocampal neurons

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

-

External solution (in mM): 120 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

-

Internal solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2

-

This compound solution

Procedure:

-

Preparation:

-

Culture primary hippocampal neurons on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

-

Recording:

-

Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.

-

Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette and form a gigaohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Elicit L-type Ca²⁺ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Record baseline currents.

-

-

Drug Application and Data Acquisition:

-

Perfuse the recording chamber with the external solution containing this compound at the desired concentration.

-

After a stable effect is observed, record the L-type Ca²⁺ currents again.

-

Wash out the drug to observe reversibility if required.

-

-

Analysis:

-

Measure the peak amplitude of the inward Ca²⁺ currents before and after this compound application.

-

Analyze the current-voltage (I-V) relationship to determine the effect of this compound on the voltage-dependence of channel activation.

-

Best practices for storing and handling Ils-920

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the optimal storage, handling, and application of Ils-920, a non-immunosuppressive Rapamycin analog with significant neuroprotective properties.

Introduction to this compound

This compound is a potent neuroprotective agent that operates through a dual mechanism of action, selectively binding to the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCC)[1][2]. This Rapamycin analog has demonstrated significant potential in preclinical studies, including efficacy in a rodent model of ischemic stroke and the promotion of neurite outgrowth in cortical neuronal cultures[1][2][3]. With diminished immunosuppressive effects compared to Rapamycin, this compound presents a promising therapeutic candidate for neurodegenerative diseases and ischemic injuries[1].

Storage and Handling of this compound

Proper storage and handling of this compound are critical to maintain its stability and efficacy. As a Rapamycin analog, this compound is susceptible to degradation in aqueous solutions, a process that is accelerated at higher temperatures[4][5].

Storage Conditions

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Container | Notes |

| Lyophilized Powder | -20°C | Long-term (months to years) | Tightly sealed, light-protected vial | For optimal stability, storage at -80°C is recommended. |

| Stock Solution (in DMSO) | -20°C | Short-term (days to weeks) | Tightly sealed, light-protected vial | Aliquot to avoid repeated freeze-thaw cycles. |

| Aqueous Solutions | Not Recommended | N/A | N/A | Prepare fresh for each experiment due to instability. |

Handling Procedures

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

-

Weighing: Weigh the desired amount of powder quickly in a clean, dry environment.

-

Reconstitution: Prepare stock solutions using a suitable solvent such as DMSO.

-

Aqueous Solutions: Due to the instability of Rapamycin analogs in aqueous environments, it is crucial to prepare aqueous working solutions fresh for each experiment and use them promptly[4][5].

Solution Preparation

The solubility of this compound is a key factor in its experimental application. The following table summarizes known solubility data.

Table 2: Solubility of this compound

| Solvent | Concentration | Appearance | Source |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Clear solution | [6] |

Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Materials:

-

This compound (Molecular Weight: 1023.30 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, polypropylene microcentrifuge tubes

-

-

Procedure:

-

Calculate the required mass of this compound for the desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, 10.23 mg of this compound is needed.

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube.

-

Vortex briefly until the powder is completely dissolved, resulting in a clear solution[6].

-

Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

Experimental Protocols

This compound has demonstrated neuroprotective and neurotrophic activities in preclinical models. The following are example protocols for assessing these effects in vitro.

In Vitro Neurite Outgrowth Assay

This protocol is designed to assess the effect of this compound on promoting neurite outgrowth in a neuronal cell line.

-

Cell Culture: Plate a suitable neuronal cell line (e.g., PC12, SH-SY5Y) on collagen-coated plates at an appropriate density.

-

Differentiation: Induce neuronal differentiation according to the cell line-specific protocol (e.g., with Nerve Growth Factor for PC12 cells).

-

Treatment: Prepare a serial dilution of this compound in the cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all conditions.

-

Incubation: Treat the differentiated cells with the various concentrations of this compound or vehicle control for a predetermined period (e.g., 48-72 hours).

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite length and branching using appropriate image analysis software.

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

This protocol simulates ischemic conditions to evaluate the neuroprotective effects of this compound.

-

Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line in appropriate multi-well plates.

-

Oxygen-Glucose Deprivation (OGD):

-

Replace the normal culture medium with a glucose-free medium.

-

Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a duration sufficient to induce cell death (e.g., 1-2 hours).

-

-

Reperfusion and Treatment:

-

Remove the cells from the hypoxic chamber and replace the OGD medium with normal culture medium.

-

Add this compound at various concentrations to the reperfusion medium.

-

-

Incubation: Incubate the cells for 24-48 hours.

-

Viability Assessment: Measure cell viability using a standard assay such as MTT, LDH release, or live/dead cell staining.

Signaling Pathways and Mechanism of Action

This compound exerts its neuroprotective effects through the modulation of two key proteins: FKBP52 and the β1-subunit of L-type voltage-gated calcium channels[1][2].

Interaction with FKBP52

FKBP52 is a co-chaperone that interacts with Hsp90 and is involved in various cellular processes, including protein folding and transport. The binding of this compound to FKBP52 is thought to promote neurite outgrowth[2].

Modulation of L-type Voltage-Gated Calcium Channels

L-type voltage-gated calcium channels play a critical role in neuronal calcium homeostasis. Excessive calcium influx through these channels can lead to excitotoxicity and neuronal cell death. This compound inhibits L-type calcium channels, thereby protecting neurons from calcium-induced damage[1][2].

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed dual mechanism of this compound's neuroprotective action.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of this compound.

References

Troubleshooting & Optimization

Troubleshooting Ils-920 solubility issues in experiments

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with the investigational compound Ils-920. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent, selective, small-molecule kinase inhibitor under investigation for its therapeutic potential. Like many kinase inhibitors, this compound is a lipophilic molecule with low aqueous solubility. This can pose a significant challenge for its use in in vitro and in vivo experiments, potentially leading to inaccurate results and poor bioavailability.[1][2][3]

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For in vitro experiments, it is recommended to first attempt dissolving this compound in organic solvents such as DMSO, ethanol, or DMF to prepare a high-concentration stock solution. This stock can then be diluted into aqueous buffers or cell culture media. For in vivo studies, more complex formulation strategies are often necessary.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating (e.g., 37°C) can be employed to aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always assess the stability of this compound under the specific heating conditions used.

Q4: What should I do if I observe precipitation of this compound upon dilution of the stock solution into an aqueous medium?

A4: Precipitation upon dilution is a common issue for poorly soluble compounds.[4] To mitigate this, consider the following:

-

Decrease the final concentration of this compound in the aqueous medium.

-

Increase the percentage of the organic co-solvent in the final solution, if experimentally permissible.

-

Utilize a formulation approach, such as incorporating surfactants or cyclodextrins, to enhance and maintain solubility.[2][5]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when working with this compound.

Issue 1: Difficulty dissolving this compound to prepare a stock solution.

-

Question: I am unable to dissolve this compound in DMSO to make a 10 mM stock solution, even with vortexing. What should I do?

-

Answer:

-